1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This specific derivative is characterized by the presence of three nonafluoropentyl groups attached to the triazine ring, making it a highly fluorinated compound. The fluorinated nature of this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
The synthesis of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- typically involves the trimerization of nitriles or the substitution of cyanuric chloride. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nonafluoropentyl alcohols under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nonafluoropentyl groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring itself can be subjected to oxidation or reduction reactions, although the highly fluorinated nature of the substituents provides significant resistance to these processes.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated polymers and materials with unique surface properties.
Biology and Medicine: The compound’s chemical resistance and stability make it useful in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is largely dependent on its chemical structure. The triazine ring provides a stable aromatic core, while the nonafluoropentyl groups impart hydrophobic and lipophobic properties. These characteristics enable the compound to interact with various molecular targets, including proteins and cell membranes, through hydrophobic interactions and van der Waals forces. The compound’s resistance to chemical degradation also allows it to maintain its functionality in harsh environments .
Comparison with Similar Compounds
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- can be compared with other fluorinated triazine derivatives such as:
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: This compound has trifluoromethyl groups instead of nonafluoropentyl groups, resulting in different physical and chemical properties.
1,3,5-Triazine, 2,4,6-tris(allyloxy)-: This derivative contains allyloxy groups, which provide different reactivity and applications compared to the nonafluoropentyl derivative.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- lies in its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.
Properties
CAS No. |
54862-46-3 |
---|---|
Molecular Formula |
C18H6F27N3O3 |
Molecular Weight |
825.2 g/mol |
IUPAC Name |
2,4,6-tris(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H6F27N3O3/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-49-4-46-5(50-2-8(21,22)11(27,28)14(33,34)17(40,41)42)48-6(47-4)51-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-3H2 |
InChI Key |
WLOMIFNTBXUGTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.